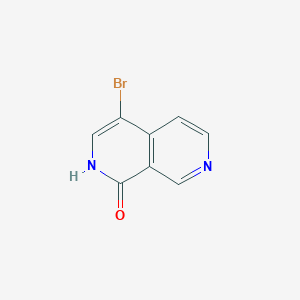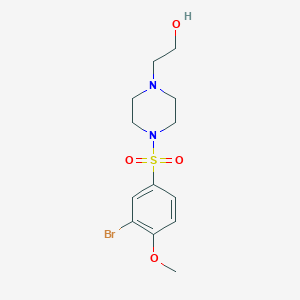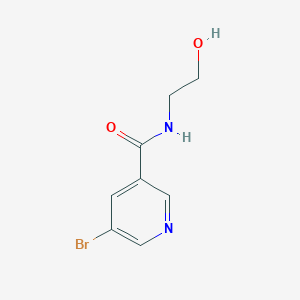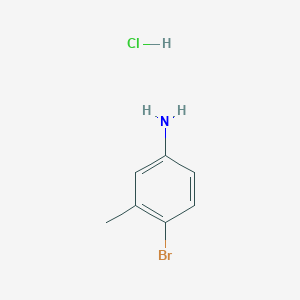
Chlorhydrate de 4-bromo-3-méthylaniline
Vue d'ensemble
Description
4-Bromo-3-methylaniline hydrochloride is an organic compound with the molecular formula C7H8BrN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
4-Bromo-3-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
4-Bromo-3-methylaniline hydrochloride is a chemical compound that is primarily used as an intermediate in organic synthesis . The primary targets of this compound are the enzymes and proteins involved in the synthesis of other organic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . In these reactions, the bromine atom in the compound is replaced by another group, resulting in the formation of a new compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 4-Bromo-3-methylaniline hydrochloride plays a crucial role in the oxidative addition step, where it reacts with a palladium catalyst to form a new complex . This complex then undergoes transmetalation and reductive elimination to form the final product .
Pharmacokinetics
Like all chemicals, these properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of the action of 4-Bromo-3-methylaniline hydrochloride is the formation of a new organic compound through the Suzuki-Miyaura cross-coupling reaction . This reaction is highly valuable in organic chemistry for the synthesis of biaryls, which are used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 4-Bromo-3-methylaniline hydrochloride can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these, along with the reaction temperature and solvent, can significantly impact the efficiency and selectivity of the reaction . Furthermore, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Analyse Biochimique
Biochemical Properties
4-Bromo-3-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s bromine and methyl substitutions influence its reactivity and binding affinity with biomolecules, making it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics.
Cellular Effects
The effects of 4-Bromo-3-methylaniline hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect the expression levels of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 4-Bromo-3-methylaniline hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, while the methyl group can engage in hydrophobic interactions . These interactions can lead to conformational changes in the target biomolecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-methylaniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-methylaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant physiological changes, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Bromo-3-methylaniline hydrochloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s influence on metabolic pathways underscores its potential as a tool for studying metabolic regulation and enzyme kinetics.
Transport and Distribution
The transport and distribution of 4-Bromo-3-methylaniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and functional activity.
Subcellular Localization
4-Bromo-3-methylaniline hydrochloride exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, the compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Its subcellular localization is crucial for understanding its precise mechanisms of action and effects on cellular physiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylaniline hydrochloride typically involves a multi-step process:
Nitration: The starting material, 3-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group, forming 3-methyl-4-nitroaniline.
Industrial Production Methods
Industrial production of 4-Bromo-3-methylaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common reagents used include bromine for bromination and reducing agents like iron or tin chloride for the reduction step .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: Similar structure but lacks the methyl group.
3-Bromoaniline: Bromine atom is at the meta position instead of para.
4-Chloro-3-methylaniline: Chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-methylaniline hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which influence its reactivity and applications. The combination of these substituents makes it a valuable intermediate in organic synthesis and research .
Propriétés
IUPAC Name |
4-bromo-3-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVHQKKIGXCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639955 | |
| Record name | 4-Bromo-3-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-03-9 | |
| Record name | 4-Bromo-3-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




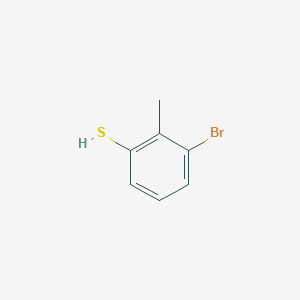
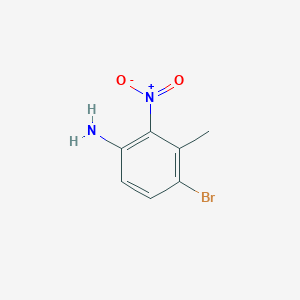

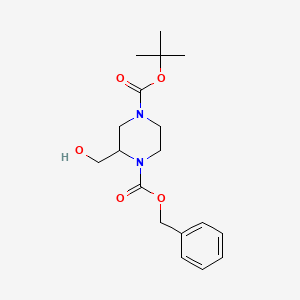

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

